molecular formula Ca2H4O6P+ B8418165 Dicalcium phosphate-dihydrate

Dicalcium phosphate-dihydrate

Cat. No.: B8418165
M. Wt: 211.16 g/mol
InChI Key: RBLGLDWTCZMLRW-UHFFFAOYSA-K
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Description

Dicalcium phosphate dihydrate (DCPD, CaHPO₄·2H₂O) is an inorganic calcium phosphate compound with a monoclinic crystal structure . It is widely used in pharmaceuticals as an insoluble diluent for tablets and capsules due to its excellent flow properties, low hygroscopicity, and biocompatibility . DCPD also serves as a precursor in bone regeneration materials, dental cements, and agricultural fertilizers . Its dihydrate form provides distinct solubility and stability characteristics compared to anhydrous or other hydrated calcium phosphates.

Properties

Molecular Formula

Ca2H4O6P+

Molecular Weight

211.16 g/mol

IUPAC Name

dicalcium;phosphate;dihydrate

InChI

InChI=1S/2Ca.H3O4P.2H2O/c;;1-5(2,3)4;;/h;;(H3,1,2,3,4);2*1H2/q2*+2;;;/p-3

InChI Key

RBLGLDWTCZMLRW-UHFFFAOYSA-K

Canonical SMILES

O.O.[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2]

Origin of Product

United States

Chemical Reactions Analysis

Decomposition and Thermal Reactions

Heating DCPD induces dehydration and phase transformations:

  • Dehydration to anhydrous DCPD (monetite) :

    CaHPO 2H O CaHPO 2H O( 60 C)\text{CaHPO 2H O CaHPO 2H O}\quad (\text{ 60 C})
  • Formation of calcium pyrophosphate :

    2CaHPO Ca P O H O( 180 C)\text{2CaHPO Ca P O H O}\quad (\text{ 180 C})

Hydrolysis and Phase Transformations

DCPD hydrolyzes under varying pH and temperature conditions to form more stable calcium phosphates :

Conditions Products Key Reaction
pH 6.2–6.8, 25–37°COctacalcium phosphate (OCP)Partial dissolution and reprecipitation as OCP.
pH >6.8, 37°CHydroxyapatite (HA)\text{5CaHPO₄·2H₂O → Ca₅(PO₄)₃OH + 3HPO₄²⁻ + 9H₂O}
Presence of fluorideFluorapatite (FAP) or CaF₂Fluoride ions substitute hydroxyl groups in HA or react directly with Ca²⁺ .

Kinetics : Hydrolysis to apatite is accelerated by fluoride ions, which enhance crystallinity and reduce reaction time .

Reactions with Fluoride

DCPD reacts with fluoride sources (e.g., NaF, Na₂PO₃F) to form insoluble compounds, impacting dental and industrial applications :

F/Ca Ratio Primary Product Secondary Product
<1.0Fluorapatite (FAP)
1.0–2.0FAP + CaF₂
>2.0CaF₂

Stabilization : Additives like zinc tripolyphosphate (Zn₂NaP₃O₁₀·9H₂O) inhibit CaF₂ formation, preserving reactive fluoride in toothpaste formulations .

Acid-Base Reactions

DCPD dissolves in acidic media, releasing Ca²⁺ and HPO₄²⁻ :

CaHPO 2H O 2H Ca H PO 2H O\text{CaHPO 2H O 2H Ca H PO 2H O}

Solubility :

  • 37.5°C : 0.68–1.12 mM Ca²⁺ (pH 4.9–7.0) .

  • 25°C : Higher solubility due to negative thermal coefficient .

Interaction with Additives

Additives modulate DCPD reactivity in formulations:

Additive Effect on DCPD Fluoride Stability Improvement
Zinc tripolyphosphateReduces CaF₂ formation; enhances free F⁻ availability 40–60%
Trimagnesium phosphateSlows hydrolysis; stabilizes crystal structure 20–30%
Sodium pyrophosphateInhibits HA formation in toothpaste

Synergistic combinations (e.g., zinc tripolyphosphate + trimagnesium phosphate) improve stability beyond additive effects .

Table 1: Solubility of DCPD at 37.5°C

pH [Ca²⁺] (mM) [PO₄³⁻] (mM)
4.91.120.98
6.00.850.72
7.00.680.55

Table 2: Fluoride Stability in DCPD Formulations

Additive Available F⁻ After 1h (%)
None (Control)35
Zinc Tripolyphosphate85
Trimagnesium Phosphate65
Zn Tripolyphosphate + TMP92

Comparison with Similar Compounds

DCPD vs. Dicalcium Phosphate Anhydrous (DCPA)

Property DCPD (CaHPO₄·2H₂O) DCPA (CaHPO₄) References
Crystal Structure Monoclinic Triclinic
Solubility (g/L) 0.088 0.048
Hygroscopicity Low Higher than DCPD
Stability Stable at room temperature; dehydrates above 80°C Stable at higher temperatures
Applications Tablet filler, bone cement precursor High-temperature pharmaceutical processes

Key Differences :

  • DCPD’s higher solubility makes it preferable for rapid-setting bone cements, while DCPA’s anhydrous nature suits moisture-sensitive formulations .
  • DCPA is less prone to dehydration but offers poorer flow properties in tablet manufacturing .

DCPD vs. Monocalcium Phosphate (MCP)

Property DCPD MCP (Ca(H₂PO₄)₂·H₂O) References
Solubility (g/L) 0.088 18 (monohydrate form)
Ca/P Ratio 1.00 0.50
Acidity Neutral pH (6.0–7.4) Highly acidic
Applications Bone grafts, tablet filler Fertilizers, food additives

Key Differences :

  • MCP’s high solubility and acidity make it ideal for acidic environments (e.g., soil fertilizers), whereas DCPD’s neutral pH suits biomedical and pharmaceutical uses .

DCPD vs. Octacalcium Phosphate (OCP)

Property DCPD OCP (Ca₈H₂(PO₄)₆·5H₂O) References
Crystal Structure Monoclinic Triclinic
Solubility Higher than OCP Lower than DCPD
Biological Role Precursor to OCP Promotes bone mineralization

Key Differences :

  • DCPD transforms into OCP via dissolution-precipitation under physiological conditions, enhancing bone regeneration .
  • OCP’s lower solubility and layered structure support long-term stability in bone grafts .

DCPD vs. Hydroxyapatite (HA)

Property DCPD HA (Ca₁₀(PO₄)₆(OH)₂) References
Solubility (g/L) 0.088 0.0003
Setting Time 15–17 minutes Hours to days
Mechanical Strength Moderate High (sintered form)
Applications Rapid-setting cements Long-term bone implants

Key Differences :

  • DCPD-based cements set faster than HA, making them suitable for minimally invasive surgeries, while HA’s low solubility ensures durability in load-bearing implants .

Preparation Methods

Neutralization of Calcium Hydroxide with Phosphoric Acid

The most widely documented method involves neutralizing calcium hydroxide (Ca(OH)₂) with orthophosphoric acid (H₃PO₄). This exothermic reaction proceeds as follows:

Ca(OH)2+H3PO4CaHPO42H2O+H2O[4]\text{Ca(OH)}2 + \text{H}3\text{PO}4 \rightarrow \text{CaHPO}4\cdot2\text{H}2\text{O} + \text{H}2\text{O} \quad

Key parameters include:

  • Temperature : Maintained below 50°C to prevent dehydration to anhydrous dicalcium phosphate (CaHPO₄) .

  • pH Control : Initial reaction pH of 2.2–2.6, gradually adjusted to 3.2–3.4 using residual Ca(OH)₂ suspension . Post-neutralization, pH is raised to 5.6–5.8 with sodium hydroxide to precipitate dimagnesium phosphate trihydrate (MgHPO₄·3H₂O) as a stabilizer .

Stabilization Additives :

  • Tetrasodium Pyrophosphate (Na₄P₂O₇) : Added at 0.2–0.6% by weight to inhibit hydrolysis into hydroxyapatite and minimize toothpaste after-thickening .

  • Dimagnesium Phosphate Trihydrate : Precipitated in situ using MgCl₂ or Mg(NO₃)₂ solutions to enhance DCPD’s fluorine compatibility .

Continuous Precipitation Using Calcium Carbonate Suspensions

High-throughput industrial processes employ calcium carbonate (CaCO₃) suspensions reacted with H₃PO₄ in recirculating reactors. The US5024825A patent outlines a continuous method:

  • Reactor Design : Equipped with a high-speed mixer (>3,000 rpm) to ensure homogeneous mixing .

  • Stoichiometric Feed : CaCO₃ and H₃PO₄ are introduced in a 1:1 molar ratio, with reaction temperatures kept below 50°C .

  • Stabilization : Magnesium oxide (MgO) or hydroxide is added, followed by sodium pyrophosphate (0.4–1.0% by weight) to stabilize the DCPD suspension .

Critical Observations :

  • Spray Drying : The resultant slurry (20–33% DCPD) is spray-dried to produce free-flowing particles with high adsorption capacity (100–130 g H₂O/100 g DCPD) .

  • Particle Size Control : Agglomeration is minimized by maintaining turbulent flow in the reactor .

Hydrochloric Acid Decomposition of Rock Phosphate

An alternative route involves decomposing phosphorite (rock phosphate) with hydrochloric acid (HCl), followed by neutralization with CaCO₃:

Ca5(PO4)3F+10HCl3H3PO4+5CaCl2+HF[5]\text{Ca}5(\text{PO}4)3\text{F} + 10\text{HCl} \rightarrow 3\text{H}3\text{PO}4 + 5\text{CaCl}2 + \text{HF} \quad

Subsequent neutralization yields DCPD:

2H3PO4+CaCO3+H2OCa(H2PO4)22H2O+CO2[5]2\text{H}3\text{PO}4 + \text{CaCO}3 + \text{H}2\text{O} \rightarrow \text{Ca}(\text{H}2\text{PO}4)2\cdot2\text{H}2\text{O} + \text{CO}_2 \quad

Process Challenges :

  • Fluoride Removal : HF byproduct is neutralized with excess CaCO₃ to form CaF₂, which is filtered out .

  • Impurity Control : Fe³⁺ and Al³⁺ contaminants precipitate as phosphates, requiring precise pH adjustments (0.8–1.2) .

Crystallization Modulation for Coarse-Particle DCPD

Pharmaceutical-grade DCPD requires spherical crystals (63–450 µm) for direct tableting. US4755367A discloses a continuous precipitation method:

  • Precipitated Chalk : Reacted with high-purity H₃PO₄ at 20–40°C .

  • Crystal Morphology : Spherical shapes are achieved by controlling supersaturation and avoiding localized pH spikes .

Key Parameters :

ParameterRangeImpact on Product
Temperature20–40°CPrevents anhydrous phase formation
Stirring Rate500–1,000 rpmEnsures uniform crystal growth
pH3.2–3.5Optimizes CaHPO₄·2H₂O yield

Stabilization Protocols for Enhanced Shelf Life

DCPD’s tendency to hydrolyze into hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) necessitates stabilization:

  • Dual Stabilizers : Combining MgHPO₄·3H₂O (2–4% by weight) and Na₄P₂O₇ (0.2–0.6%) synergistically inhibits water loss and recrystallization .

  • Post-Precipitation Additives : Sodium pyrophosphate is introduced post-reaction to avoid premature complexation with Ca²⁺ .

Accelerated Aging Tests :

  • Unstabilized DCPD loses 12–15% water of crystallization within 30 days at 40°C, whereas stabilized samples show <2% loss .

Comparative Analysis of Industrial Methods

MethodReactantsStabilizersParticle Size (µm)Yield (%)
Ca(OH)₂ + H₃PO₄Ca(OH)₂, H₃PO₄Na₄P₂O₇, MgHPO₄·3H₂O10–4085–90
CaCO₃ + H₃PO₄CaCO₃, H₃PO₄MgO, Na₄P₂O₇20–6090–95
Rock Phosphate + HClCa₅(PO₄)₃F, HClCaCO₃5–2075–80
Continuous ProcessCaCO₃, H₃PO₄Na₄P₂O₇63–45095–98

Q & A

Basic Research Question

  • X-ray diffraction (XRD) : Monoclinic peaks at 2θ = 11.6°, 20.9°, and 29.3° confirm dihydrate structure .
  • Thermogravimetric analysis (TGA) : Weight loss at 100–160°C corresponds to dehydration of two water molecules .
  • SEM/EDS : Plate-like crystal morphology and Ca/P molar ratio of 1.0 validate stoichiometry .

How can exergy analysis be applied to optimize DCPD production processes?

Advanced Research Question
Exergy analysis quantifies energy efficiency by evaluating irreversibilities in reactors and purification steps. For example:

  • Reactor I : 65% exergy efficiency due to heat dissipation during phosphorite decomposition .
  • Crystallization : Higher exergy losses (~30%) occur from uncontrolled nucleation; optimizing stirring rates and supersaturation improves yield .

What are the key factors influencing DCPD’s stability in aqueous environments during dissolution studies?

Basic Research Question

  • pH : Hydrolysis occurs above pH 6.38, forming octocalcium phosphate (Ca₄H(PO₄)₃·3H₂O) .
  • Ionic strength : High chloride concentrations accelerate dissolution via common-ion effects .
  • Temperature : Stability decreases >40°C, promoting transformation to anhydrous phases .

What thermodynamic models explain DCPD’s phase transitions under varying pH and temperature?

Advanced Research Question
The solubility product (Ksp) of DCPD (1.25 × 10⁻⁷) and octocalcium phosphate (1.25 × 10⁻⁴⁷) governs phase transitions. Metastable solubility curves predict precipitation pathways, while Gibbs free energy calculations confirm DCPD’s lower stability compared to hydroxyapatite in neutral/basic conditions .

What safety protocols should be followed when handling DCPD in laboratory settings despite its non-hazardous classification?

Basic Research Question
While classified as non-hazardous (GHS), precautions include:

  • Dust control : Use fume hoods during weighing to avoid respiratory irritation .
  • Skin/eye protection : Wear gloves and goggles; rinse exposed areas with water for 15 minutes .

How do co-solvents or ionic impurities affect the dissolution kinetics of DCPD in pharmaceutical formulations?

Advanced Research Question

  • Co-solvents (e.g., ethanol) : Reduce dielectric constant, slowing dissolution by 40–60% compared to aqueous media .
  • Ionic impurities (e.g., Na⁺) : Compete for phosphate binding sites, increasing dissolution rate by 25% via Le Chatelier’s principle .

What are the methodological considerations when using DCPD as an insoluble diluent in tablet formulation?

Basic Research Question

  • Particle size : <50 µm ensures uniform compaction and avoids tablet friability .
  • Lubricant compatibility : Pre-blend with magnesium stearate (1% w/w) to prevent adhesion .
  • Hygroscopicity testing : Store at 25°C/60% RH; moisture uptake <0.5% ensures stability .

What analytical approaches resolve discrepancies between theoretical and experimental solubility values of DCPD in acidic media?

Advanced Research Question

  • Ion activity corrections : Use Pitzer equations to account for ionic strength effects in concentrated HCl .
  • Surface area normalization : Measure BET surface area to correlate intrinsic solubility with particle size .
  • In-situ pH monitoring : Electrochemical sensors track localized pH shifts near dissolving crystals .

Notes

  • References : Ensure citations align with evidence IDs (e.g., ).
  • Contradictions : While classifies DCPD as non-hazardous, notes irritant potential; methodological precautions address this .
  • Excluded Topics : Commercial aspects (e.g., market trends from ) are omitted per guidelines.

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